Forskolin J Forskolin J
Brand Name: Vulcanchem
CAS No.: 81873-08-7
VCID: VC0015228
InChI: InChI=1S/C24H36O8/c1-9-21(6)12-16(28)24(29)22(7)15(27)10-11-20(4,5)18(22)17(30-13(2)25)19(31-14(3)26)23(24,8)32-21/h9,15,17-19,27,29H,1,10-12H2,2-8H3/t15-,17-,18-,19-,21-,22-,23+,24-/m0/s1
SMILES: CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1OC(=O)C)C)(C)C=C)O)C)O)(C)C
Molecular Formula: C24H36O8
Molecular Weight: 452.5 g/mol

Forskolin J

CAS No.: 81873-08-7

VCID: VC0015228

Molecular Formula: C24H36O8

Molecular Weight: 452.5 g/mol

* For research use only. Not for human or veterinary use.

Forskolin J - 81873-08-7

Description

Forskolin, also known as coleonol, is a labdane diterpene derived from the Coleus barbatus plant, also known as the blue spur flower . Other names for Forskolin include pashanabhedi, Indian coleus, makandi, HL-362, mao hou qiao rui hua . It is often utilized in laboratory research to elevate cyclic AMP (cAMP) levels by activating adenylate cyclase . cAMP is a crucial second messenger that facilitates proper biological responses of cells to hormones and other extracellular signals and is essential for cell communication . Forskolin has been used in Ayurvedic medicine for centuries to treat various conditions, including heart disease, respiratory disorders, and hypothyroidism, but studies remain limited .

Forskolin functions as an adenylate cyclase activator, increasing cAMP levels within cells . It has demonstrated properties such as vasodilation and the ability to lower blood pressure . Research indicates that forskolin may resensitize cell receptors, inhibit colon cancer cell growth, help control glaucoma, reduce urinary tract infections, and enhance the skin's resistance to burning from UV light . Forskolin's derivatives, including colforsin daropate, NKH477, and FSK88, may be more effective at increasing cAMP levels and could be pharmaceutically useful against bronchoconstriction and heart failure .

While "Forskolin J" is not explicitly detailed in the provided search results, several derivatives and related compounds of Forskolin exist, such as colforsin, daropate, NKH477, and FSK88 . These compounds share a similar mechanism of action, primarily focusing on the activation of adenylate cyclase and the increase of intracellular cAMP levels . Forskolin is considered a category 4 chemical with acute dermal toxicity under the 2012 OSHA Hazard Communication Standard .

CAS No. 81873-08-7
Product Name Forskolin J
Molecular Formula C24H36O8
Molecular Weight 452.5 g/mol
IUPAC Name [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate
Standard InChI InChI=1S/C24H36O8/c1-9-21(6)12-16(28)24(29)22(7)15(27)10-11-20(4,5)18(22)17(30-13(2)25)19(31-14(3)26)23(24,8)32-21/h9,15,17-19,27,29H,1,10-12H2,2-8H3/t15-,17-,18-,19-,21-,22-,23+,24-/m0/s1
Standard InChIKey ZSBZMJGJWOYRBW-JZLRHMRTSA-N
SMILES CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1OC(=O)C)C)(C)C=C)O)C)O)(C)C
Canonical SMILES CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1OC(=O)C)C)(C)C=C)O)C)O)(C)C
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PubChem Compound 23254517
Last Modified Sep 14 2023

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